molecular formula C8H5BrF4O B1272972 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 883499-00-1

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No. B1272972
M. Wt: 273.02 g/mol
InChI Key: QBGSEHUUSPUFTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride is described, yielding (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds with high yields and regioselectivities . Another paper discusses the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene, which is a versatile starting material for organometallic synthesis . These methods could potentially be adapted for the synthesis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene by incorporating the appropriate tetrafluoroethoxy group.

Molecular Structure Analysis

The molecular structure of brominated benzenes is influenced by the presence of substituents, as seen in the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, where density functional theory (DFT) calculations were used to predict the optimized structure . Similarly, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions, which could be relevant to understanding the molecular structure of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene .

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving brominated benzenes. For instance, the brominated benzene derivatives can undergo reactions with lithium diisopropylamide (LDA) to generate various intermediates, which can then be trapped or further reacted to produce different compounds . Additionally, the brominated benzene can be converted to the corresponding aryllithium, which can be used in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated benzenes are influenced by their molecular structure. For example, the presence of rotational isomers and their interconversion upon heating is reported for 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) peculiarity, suggest that similar brominated and fluorinated compounds may also display interesting photophysical properties .

Scientific Research Applications

  • Organometallic Synthesis and Reactivity:

    • 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has shown versatility as a starting material in organometallic synthesis. It facilitates the preparation of various intermediates essential in synthetic organic chemistry (Porwisiak & Schlosser, 1996).
  • Material Synthesis and Properties:

    • The synthesis of 1-bromo-4-(2,2-diphenylvinyl) benzene, a compound structurally related to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, has been studied for its unique photoluminescence properties, indicating potential applications in materials science (Liang Zuo-qi, 2015).
  • Crystallography and Structural Analysis:

    • Research on crystal structures of similar bromo-substituted benzene derivatives, like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, has revealed insights into supramolecular features such as hydrogen bonding and π–π interactions, which are crucial in understanding molecular interactions (Stein, Hoffmann & Fröba, 2015).
  • Chemical Reaction Pathways:

    • Studies on related bromo-trifluoromethyl benzene derivatives have explored their reactivity and regioselectivity in various chemical reactions, offering insights into the manipulation of chemical structures for specific outcomes (Mongin, Desponds & Schlosser, 1996).
  • Advanced Synthesis Techniques:

    • Research has been conducted on the synthesis of complex molecules starting from bromo-substituted benzenes, demonstrating the compound's utility in constructing more intricate chemical structures. This includes the creation of compounds with specific electronic or steric properties (Rathore, Burns & Deselnicu, 2001).

Safety And Hazards

The safety information available indicates that this compound is an irritant. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

While specific future directions for this compound are not mentioned in the sources, the use of polyfluoroalkoxy-substituted bromobenzenes in the direct arylation of heteroarenes using palladium catalysis has been explored . This suggests potential future research directions in the development of new synthetic methods involving these types of compounds.

properties

IUPAC Name

1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGSEHUUSPUFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

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